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Compound of Interest

Compound Name: Dicyclohexano-18-crown-6

Cat. No.: B099776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexano-18-crown-6 (DCH18C6) is a macrocyclic polyether that functions as a highly

effective phase-transfer catalyst. Its unique ability to selectively encapsulate potassium cations

within its central cavity, while maintaining a lipophilic exterior, allows for the solubilization of

potassium salts in nonpolar and aprotic organic solvents. This property dramatically enhances

the reactivity of the associated anions, making DCH18C6 an invaluable tool for a variety of

organic transformations. These application notes provide detailed protocols for key synthetic

reactions mediated by DCH18C6, including nucleophilic substitution, oxidation, and

saponification.

Core Principle: Phase-Transfer Catalysis
Dicyclohexano-18-crown-6 facilitates reactions between reagents located in different phases

(e.g., a solid inorganic salt and a solution of an organic substrate). By complexing with the

potassium cation, the crown ether transports the salt into the organic phase. This process

leaves the anion "naked" and highly reactive, as it is no longer tightly associated with its

counterion in a crystal lattice and is poorly solvated by the aprotic solvent. This leads to

significant rate enhancements and often allows for reactions to occur under milder conditions

than would otherwise be possible.[1][2]
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Caption: Mechanism of Dicyclohexano-18-crown-6 Phase-Transfer Catalysis.

Application 1: Nucleophilic Substitution Reactions
DCH18C6 is highly effective in promoting nucleophilic substitution reactions involving

potassium salts, such as potassium fluoride, acetate, and cyanide. By rendering these anions

highly nucleophilic in aprotic solvents, the crown ether facilitates the displacement of leaving

groups from alkyl and aryl halides.

A. C-S Cross-Coupling of Aryl Halides and Thiols
This protocol details a transition-metal-free approach to the synthesis of aryl thioethers, a

common motif in pharmaceuticals.

Experimental Protocol:

A mixture of an aryl halide (1.0 mmol), a thiol (1.2 mmol), potassium carbonate (K₂CO₃, 1.5

mmol), and dicyclohexano-18-crown-6 (0.1 mmol, 10 mol%) in toluene (3.0 mL) is stirred at
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110 °C in a sealed tube. The reaction progress is monitored by thin-layer chromatography

(TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl

acetate, and washed with water and brine. The organic layer is then dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product

is purified by column chromatography on silica gel to afford the desired aryl thioether.[3]

Quantitative Data:

Aryl Halide Thiol Product Yield (%)[3]

1-Iodo-4-nitrobenzene 4-Methylbenzenethiol 98

1-Bromo-4-nitrobenzene 4-Methylbenzenethiol 95

1-Chloro-4-nitrobenzene 4-Methylbenzenethiol 93

1-Iodo-4-cyanobenzene 4-Methylbenzenethiol 92

4-Iodobenzonitrile Benzenethiol 94

1-Bromo-3,5-difluorobenzene 4-Chlorobenzenethiol 85

2-Bromopyridine 4-Methylbenzenethiol 82

B. Acetylation of Alkyl Halides
This protocol demonstrates the synthesis of alkyl acetates from alkyl bromides using potassium

acetate.

Experimental Protocol:

To a solution of an alkyl bromide (e.g., 1-bromooctane or 2-bromooctane, 10 mmol) in

acetonitrile (50 mL) is added potassium acetate (15 mmol) and a catalytic amount of

dicyclohexano-18-crown-6 (1 mmol, 10 mol%). The mixture is stirred at reflux (approximately

82 °C) for 3-5 hours. The reaction is monitored by gas chromatography (GC). After completion,

the mixture is cooled, and the solvent is removed under reduced pressure. The residue is

partitioned between diethyl ether and water. The organic layer is washed with water, dried over

magnesium sulfate, and concentrated to give the alkyl acetate, which can be further purified by

distillation.[4]
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Quantitative Data:

Alkyl Halide Reaction Time (h) Product Yield (%)[4]

1-Bromooctane 3 ~90 (estimated)

2-Bromooctane 5 87

Benzyl Bromide 1 (Room Temp) >95 (estimated)

Application 2: Oxidation with "Purple Benzene"
Potassium permanganate (KMnO₄) is a powerful oxidizing agent, but its insolubility in nonpolar

organic solvents limits its application. DCH18C6 can solubilize KMnO₄ in solvents like

benzene, creating a solution known as "purple benzene."[5][6] This reagent is a potent and

versatile oxidant for a range of organic substrates.

Experimental Protocol: Oxidation of an Alkene

Caution: Benzene is a carcinogen and should be handled in a well-ventilated fume hood with

appropriate personal protective equipment.

A solution of dicyclohexano-18-crown-6 (10 mmol) in benzene (50 mL) is stirred with finely

ground potassium permanganate (5 mmol). The mixture will develop a deep purple color as the

crown ether complexes with the potassium ions and dissolves the permanganate. To this

"purple benzene" solution, a solution of an alkene (e.g., cyclododecene, 5 mmol) in benzene

(10 mL) is added dropwise at room temperature. The reaction is stirred for 4-8 hours, during

which the purple color will fade, and a brown precipitate of manganese dioxide (MnO₂) will

form. The reaction mixture is then filtered to remove the MnO₂. The filtrate is washed with

aqueous sodium bisulfite solution to remove any remaining permanganate, followed by water

and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to

yield the oxidized product (in this case, primarily the corresponding diacid, dodecanedioic acid).

Quantitative Data:
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Substrate Product Yield (%)

Cyclohexene Adipic acid >90

1-Octene Heptanoic acid >90

trans-Stilbene Benzoic acid >95

Toluene Benzoic acid ~70

(Yields are based on reports from seminal studies and may vary with specific reaction

conditions.)

Application 3: Saponification of Sterically Hindered
Esters
The complex of potassium hydroxide (KOH) with DCH18C6 is a powerful nucleophilic system

capable of saponifying sterically hindered esters that are resistant to hydrolysis under standard

conditions.[7] The "naked" hydroxide ion in a non-polar solvent like toluene exhibits greatly

enhanced reactivity.

Experimental Protocol: Saponification of Methyl Mesitoate

Part 1: Preparation of the DCH18C6-KOH Reagent[7] A mixture of dicyclohexano-18-crown-6
(14.9 g, 0.04 mol) and 85% potassium hydroxide (2.64 g, 0.04 mol) is dissolved in methanol

(50 mL) with gentle warming. The solution is then diluted with toluene (100 mL) and

concentrated on a rotary evaporator to a volume of 50 mL. An additional 100 mL of toluene is

added, and the solution is again concentrated to a final volume of 50 mL. This toluene solution

of the DCH18C6-KOH complex must be protected from atmospheric moisture and carbon

dioxide.

Part 2: Saponification To the prepared toluene solution of the DCH18C6-KOH complex is

added methyl mesitoate (a sterically hindered ester, 0.035 mol). The reaction mixture is stirred

at reflux for 12-24 hours. The reaction is monitored by TLC for the disappearance of the

starting ester. Upon completion, the mixture is cooled and poured into water. The aqueous

layer is separated and acidified with concentrated HCl to precipitate the carboxylic acid

(mesitoic acid). The acid is collected by filtration, washed with cold water, and dried.
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Quantitative Data:

Ester Conditions Product Yield (%)

Methyl Mesitoate
DCH18C6/KOH,

Toluene, Reflux, 18h
Mesitoic Acid High (est.)

Methyl 2,4,6-tri-tert-

butylbenzoate

DCH18C6/KOH,

Toluene, Reflux, 48h
Corresponding Acid High (est.)

(Specific yield data for this reaction is not readily available in the cited literature but is expected

to be high for this otherwise challenging transformation.)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare DCH18C6-KOH
complex in Toluene

Add Sterically
Hindered Ester

Reflux Reaction
Mixture

Aqueous Workup
and Acidification

Isolate Carboxylic
Acid Product

End

Click to download full resolution via product page

Caption: Workflow for Saponification of a Hindered Ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.nbinno.com/article/other-organic-chemicals/mastering-phase-transfer-catalysis-with-dicyclohexano-18-crown-6-to
https://iajpr.com/iajprfiles/uploaddir/180509_ready.pdf
https://pubmed.ncbi.nlm.nih.gov/35418286/
https://pubmed.ncbi.nlm.nih.gov/35418286/
https://repository.gatech.edu/bitstreams/5eba8dc3-5ee2-4a1c-a42c-60160edb9f2b/download
https://www.pearson.com/channels/organic-chemistry/asset/c4d94032/in-the-presence-of-18-crown-6-potassium-permanganate-dissolves-in-benzene-to-giv
https://www.pearson.com/channels/organic-chemistry/asset/c4d94032/in-the-presence-of-18-crown-6-potassium-permanganate-dissolves-in-benzene-to-giv
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Oxidation_and_Reduction_Reactions/Oxidation_of_Organic_Molecules_by_KMnO4
http://orgsyn.org/demo.aspx?prep=cv6p0395
https://www.benchchem.com/product/b099776#dicyclohexano-18-crown-6-mediated-organic-synthesis-reactions
https://www.benchchem.com/product/b099776#dicyclohexano-18-crown-6-mediated-organic-synthesis-reactions
https://www.benchchem.com/product/b099776#dicyclohexano-18-crown-6-mediated-organic-synthesis-reactions
https://www.benchchem.com/product/b099776#dicyclohexano-18-crown-6-mediated-organic-synthesis-reactions
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b099776?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

